molecular formula C7H8O2S2 B2871734 2-Methanesulfonylbenzene-1-thiol CAS No. 125106-55-0

2-Methanesulfonylbenzene-1-thiol

Cat. No.: B2871734
CAS No.: 125106-55-0
M. Wt: 188.26
InChI Key: ZLOGESSJTFSWKR-UHFFFAOYSA-N
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Description

2-Methanesulfonylbenzene-1-thiol is an organosulfur compound with the molecular formula C₇H₈O₂S₂ and a molecular weight of 188.27 g/mol It is characterized by the presence of a thiol group (-SH) and a methanesulfonyl group (-SO₂CH₃) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methanesulfonylbenzene-1-thiol can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzenethiol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonylbenzene-1-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Sulfides.

    Substitution: Alkylated thiols.

Scientific Research Applications

2-Methanesulfonylbenzene-1-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe for studying thiol-based biochemical processes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methanesulfonylbenzene-1-thiol involves its reactivity with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, affecting their function. The sulfonyl group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylsulfonylbenzene-1-thiol
  • 2-Ethanesulfonylbenzene-1-thiol
  • 2-Propylsulfonylbenzene-1-thiol

Uniqueness

2-Methanesulfonylbenzene-1-thiol is unique due to its specific combination of a thiol and a methanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring selective thiol reactivity and sulfonyl group functionality.

Properties

IUPAC Name

2-methylsulfonylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S2/c1-11(8,9)7-5-3-2-4-6(7)10/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOGESSJTFSWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125106-55-0
Record name 2-methanesulfonylbenzene-1-thiol
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